molecular formula C6H11NO B024970 Azepan-4-one CAS No. 105416-56-6

Azepan-4-one

Cat. No.: B024970
CAS No.: 105416-56-6
M. Wt: 113.16 g/mol
InChI Key: GMHPWGYTSXHHPI-UHFFFAOYSA-N
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Description

Azepan-4-one (CAS: 105416-56-6, molecular formula: C₆H₁₁NO, molecular weight: 113.16 g/mol) is a seven-membered nitrogen-containing heterocyclic ketone. It serves as a key intermediate in synthesizing bioactive molecules, including natural products like stenine and galanthamine, and pharmaceuticals such as acetylcholinesterase inhibitors . Its physical properties include a density of 1.0 g/cm³, boiling point of ~198°C, and moderate lipophilicity (LogP: -0.35) .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing azepan-4-one involves a two-step [5+2] annulation reaction. This process uses gold catalysis to achieve high regioselectivities and good to excellent diastereoselectivities . The reaction begins with the oxidation of N-(pent-4-yn-1-yl)piperidine using m-CPBA, followed by gold-catalyzed intramolecular alkyne oxidation . This method is notable for its efficiency and flexibility, allowing the formation of various this compound derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar annulation reactions. The use of gold catalysts in these processes ensures high yields and purity of the final product. Additionally, continuous flow reactors may be employed to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Azepan-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The nitrogen atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions include azepan-4-ol (from reduction), azepan-4-oic acid (from oxidation), and various substituted this compound derivatives (from substitution).

Scientific Research Applications

Chemical Properties and Structure

Azepan-4-one has the molecular formula C6H11NOC_6H_{11}NO and features a six-membered ring structure containing a carbonyl group. Its unique structure allows for diverse chemical reactions and modifications, making it a valuable compound in synthetic chemistry.

Medicinal Chemistry

This compound is primarily recognized for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit significant biological activity, particularly in the treatment of various diseases.

Case Study: Cancer Treatment

A notable patent (CA2852518A1) highlights the use of azepanone compounds for treating cancers that are refractory to conventional therapies. These compounds inhibit deubiquitinating enzymes, which play a role in cancer cell survival and proliferation. The findings suggest that this compound derivatives could serve as novel anticancer agents by disrupting cellular processes critical for tumor growth .

Drug Development

This compound serves as a crucial building block in the synthesis of more complex pharmaceuticals. Its derivatives are utilized in the development of drugs targeting various conditions, including:

  • Neurological Disorders : Compounds derived from this compound have shown promise in modulating neurotransmitter systems, potentially offering therapeutic effects for conditions such as depression and anxiety.
  • Cardiovascular Diseases : Research has indicated that certain azepanone derivatives can influence cardiovascular function, presenting opportunities for developing heart disease treatments .

Synthesis of Complex Organic Molecules

This compound is employed as an intermediate in organic synthesis, particularly in creating complex molecules used in pharmaceuticals and agrochemicals. Its versatility allows chemists to manipulate its structure to yield various derivatives with tailored properties.

Table 1: Applications of this compound Derivatives

Application AreaExample CompoundsPotential Benefits
Cancer TreatmentInhibitors of deubiquitinating enzymesTargeting resistant cancer types
Neurological DisordersAntidepressant candidatesModulation of neurotransmitter systems
Cardiovascular DiseasesHeart function modulatorsPotential treatments for heart diseases
AgrochemicalsPesticide formulationsDevelopment of effective agricultural chemicals

Structure-Based Drug Design

Recent studies have focused on optimizing azepane derivatives for specific protein targets, such as protein kinase B (PKB) and protein kinase A (PKA). These studies employ structure-based design methodologies to enhance the efficacy and selectivity of these compounds .

Case Study: PKB Inhibition

Research published in the Journal of Medicinal Chemistry explored novel azepane derivatives designed to inhibit PKB pathways involved in cancer progression. The study demonstrated that specific modifications to the azepane structure significantly improved inhibitory activity, highlighting the importance of azepanone in targeted drug design .

Mechanism of Action

The mechanism of action of azepan-4-one and its derivatives involves interactions with various molecular targets and pathways. For instance, in medicinal chemistry, this compound derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The specific mechanism depends on the functional groups present on the this compound scaffold and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Boc-Azepan-4-one (CAS: 545352-96-3)

  • Structural Differences : Features a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom, altering reactivity and stability.
  • Synthesis : Prepared via Boc protection of azepan-4-one, enabling selective functionalization in multi-step syntheses (e.g., Fischer indole reactions) .
  • Applications: Used to construct complex scaffolds like tetrahydroazepino-indoles, which are prevalent in drug discovery .
  • Physical Properties: Higher molecular weight (C₁₁H₁₉NO₃, 229.27 g/mol) and increased steric bulk compared to this compound .

1-Methylthis compound Hydrochloride (CAS: 19869-42-2)

  • Structural Differences : Methyl substitution at the nitrogen and hydrochloride salt formation enhance solubility and bioavailability.
  • Applications : Used in medicinal chemistry for its improved pharmacokinetic profile compared to the parent compound .

4-Methyl-1,4-diazepan-5-one (CAS: 172314-56-6)

  • Structural Differences: A diazepanone with an additional nitrogen atom and methyl group, creating a six-membered ring with two heteroatoms.
  • Properties : Increased basicity due to the second nitrogen, altering reactivity in acid-catalyzed reactions.
  • Applications : Explored in peptide mimetics and enzyme inhibitors due to its dual heteroatom system .

1-(2,2,2-Trifluoroethyl)this compound (CAS: 1936110-49-4)

  • Structural Differences : Trifluoroethyl substituent introduces strong electron-withdrawing effects, stabilizing the ketone group.
  • Synthesis : Prepared via alkylation of this compound, leveraging gold catalysis for regioselective annulation .
  • Applications : Fluorinated derivatives are prioritized in drug design for enhanced metabolic resistance and target binding .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 105416-56-6 C₆H₁₁NO 113.16 None Intermediate for heterocycles
N-Boc-Azepan-4-one 545352-96-3 C₁₁H₁₉NO₃ 229.27 Boc-protected N Scaffold for indole derivatives
1-Methylthis compound HCl 19869-42-2 C₇H₁₃NO·HCl 163.65 N-Methyl, HCl salt Improved solubility for drug design
4-Methyl-1,4-diazepan-5-one 172314-56-6 C₆H₁₀N₂O 126.16 Additional N, methyl Peptide mimetics
1-(Trifluoroethyl)this compound 1936110-49-4 C₈H₁₂F₃NO 195.18 Trifluoroethyl Fluorinated drug candidates

Key Research Findings

  • Synthetic Flexibility : this compound derivatives are synthesized via gold-catalyzed [5+2] annulation, achieving high regioselectivity (up to 79% yield) .
  • Biological Relevance : Boc-protected derivatives enable the construction of complex indole-containing scaffolds, such as Compound 38, which exhibit pharmacological activity .
  • Fluorinated Derivatives : The trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)this compound enhances stability and target affinity, making it valuable in oncology research .

Biological Activity

Azepan-4-one, a seven-membered N-heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its molecular formula C6H11NOC_6H_{11}NO and a distinct cyclic structure that contributes to its reactivity and biological properties. The compound belongs to a class of compounds known as azepanes, which are important in various fields of medicinal chemistry due to their structural versatility.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₁NO
Molecular Weight113.16 g/mol
Melting Point25 °C
SolubilitySoluble in water

Anticancer Properties

Research indicates that this compound and its derivatives exhibit significant anticancer activities. A study highlighted that azepanone compounds could inhibit deubiquitinating activity, which is crucial in cancer progression. This inhibition leads to enhanced apoptosis in cancer cells, making this compound a potential candidate for cancer therapy .

Case Study: Inhibition of Deubiquitinating Enzymes

In a research study focusing on azepanone derivatives, it was found that these compounds effectively inhibited enzymes responsible for deubiquitination, which plays a role in regulating protein degradation pathways involved in cancer cell survival. The lead compound demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Neuroprotective Effects

This compound has also shown promise in neuroprotection. Its structural similarity to known neuroprotective agents suggests potential applications in treating central nervous system (CNS) disorders. A review indicated that seven-membered N-heterocycles like this compound could be effective against neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, which could lead to cell death .

Cannabinoid Receptor Agonism

Recent studies have identified this compound derivatives as potential agonists for cannabinoid receptors, particularly the CB2 receptor. These compounds may provide therapeutic benefits for inflammatory pain management . The discovery of such activity opens new avenues for the development of analgesics based on azepanone scaffolds.

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, including gold-catalyzed reactions that allow for efficient formation with high regioselectivity. A notable method involves a two-step [5 + 2] annulation process that yields azepan-4-ones from readily available precursors .

Table 2: Synthesis Overview

MethodYield (%)Key Features
Gold-Catalyzed Annulation53High regioselectivity and diastereoselectivity
Silyl-Aza-Prins CyclizationVariesVersatile approach for functionalization

Q & A

Q. Basic: What established synthetic routes exist for Azepan-4-one, and how can their efficiency be systematically compared?

Answer:
this compound is commonly synthesized via cyclization of ε-caprolactam derivatives or ketone functionalization of azepane precursors. To compare efficiency, researchers should:

  • Document reaction parameters : Temperature, solvent, catalyst, and time (e.g., reflux in toluene vs. THF) .
  • Quantify yields and purity : Use HPLC or GC-MS for purity analysis; report isolated yields and enantiomeric excess (if applicable) .
  • Benchmark scalability : Assess gram-scale reproducibility using protocols from peer-reviewed syntheses, ensuring compliance with reproducibility standards .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and how should data be validated?

Answer:

  • NMR : Analyze 1H^1H- and 13C^13C-NMR spectra for characteristic peaks (e.g., carbonyl resonance at ~208 ppm). Compare with literature data from databases like SciFinder or Reaxys, noting solvent effects .
  • Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+^+) and fragmentation patterns. Cross-validate with high-resolution MS (HRMS) to rule out isobaric interferences .
  • IR Spectroscopy : Identify carbonyl stretching vibrations (~1700 cm1^{-1}). Use triplicate measurements to ensure consistency .

Q. Advanced: How can researchers resolve contradictions in this compound’s reported biological activity across studies?

Answer:
Contradictions often arise from variability in assay conditions or compound purity. Mitigation strategies include:

  • Standardize bioassays : Replicate experiments under identical conditions (e.g., cell lines, incubation time) and report negative controls .
  • Validate compound integrity : Pre-test purity via HPLC and stability under assay conditions (e.g., DMSO stock solutions) .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies, identifying outliers or methodological biases .

Q. Advanced: What computational methods are suitable for predicting this compound’s reactivity in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Model transition states and activation energies for cycloaddition or nucleophilic attacks. Validate with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .
  • Benchmarking : Compare predicted vs. observed regioselectivity using software like Gaussian or ORCA, ensuring basis-set compatibility .

Q. Advanced: How should researchers design experiments to investigate this compound’s metabolic pathways in vivo?

Answer:

  • Isotopic labeling : Synthesize 13C^{13}C-labeled this compound to track metabolic intermediates via LC-MS/MS .
  • Animal models : Use knockout rodents to identify enzyme-specific metabolism (e.g., CYP450 isoforms). Include sham controls .
  • Data triangulation : Correlate pharmacokinetic data (AUC, t1/2t_{1/2}) with transcriptomic profiles of hepatic enzymes .

Q. Basic: What are the best practices for storing this compound to ensure long-term stability?

Answer:

  • Storage conditions : Keep under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation .
  • Stability assays : Periodically test via NMR and HPLC; report decomposition products (e.g., oxidation to azepane derivatives) .
  • Documentation : Log storage duration and conditions in metadata for reproducibility .

Q. Advanced: How can researchers address low yields in this compound functionalization reactions?

Answer:

  • Screen catalysts : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) under varying pressures/temperatures .
  • Optimize leaving groups : Compare triflate vs. tosylate derivatives in nucleophilic substitution reactions .
  • Mechanistic studies : Use in situ IR or Raman spectroscopy to identify rate-limiting steps .

Q. Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

  • Hazard assessment : Review SDS for toxicity data (e.g., LD50_{50}). Use fume hoods and PPE (gloves, goggles) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal; comply with institutional guidelines .
  • Emergency protocols : Train staff on spill management and first-aid measures for dermal exposure .

Q. Advanced: How can machine learning models improve this compound’s structure-activity relationship (SAR) predictions?

Answer:

  • Dataset curation : Compile bioactivity data from ChEMBL or PubChem, ensuring uniformity in endpoint measurements (e.g., IC50_{50}) .
  • Feature selection : Train models on descriptors like logP, topological polar surface area, and H-bond donors .
  • Validation : Use k-fold cross-validation to assess model robustness; compare with traditional QSAR methods .

Q. Advanced: What strategies validate this compound’s role as a catalyst in asymmetric synthesis?

Answer:

  • Enantiomeric excess (ee) : Measure via chiral HPLC or NMR with chiral shift reagents .
  • Kinetic resolution : Monitor reaction progress under varying catalyst loadings; calculate kcat/KMk_{cat}/K_M .
  • Theoretical modeling : Correlate ee with computed transition-state energies using DFT .

Properties

IUPAC Name

azepan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-2-1-4-7-5-3-6/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHPWGYTSXHHPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70363553
Record name Azepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105416-56-6
Record name Azepan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70363553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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